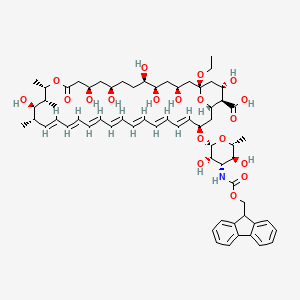
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide is a complex organic compound used as an intermediate in the synthesis of various chemical products. It is particularly noted for its role in the production of Monosulfuron, a sulfonylurea herbicide that inhibits the enzyme acetohydroxyacid synthase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide typically involves a multi-step process. One common method includes the reaction of 4-dimethylaminopyridine with 2-nitrobenzenesulfonyl chloride and phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in inhibiting specific enzymes.
Industry: Utilized in the production of herbicides and other agrochemicals
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the enzyme acetohydroxyacid synthase. This inhibition disrupts the biosynthesis of branched-chain amino acids, which is crucial for the growth and development of certain organisms. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A catalyst used in acylation reactions.
2-Nitrobenzenesulfonyl Chloride: A reagent used in sulfonylation reactions.
Phenyl Chloroformate: Used in the synthesis of carbamates and carbonates.
Uniqueness
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .
Eigenschaften
Molekularformel |
C20H20N4O6S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N,N-dimethylpyridin-1-ium-4-amine;N-(2-nitrophenyl)sulfonyl-1-phenoxymethanimidate |
InChI |
InChI=1S/C13H10N2O6S.C7H10N2/c16-13(21-10-6-2-1-3-7-10)14-22(19,20)12-9-5-4-8-11(12)15(17)18;1-9(2)7-3-5-8-6-4-7/h1-9H,(H,14,16);3-6H,1-2H3 |
InChI-Schlüssel |
OLQFAVSNPARMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=[NH+]C=C1.C1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
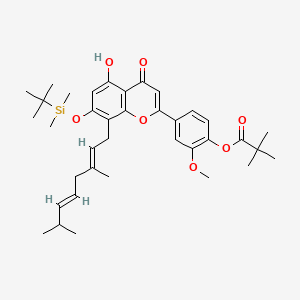



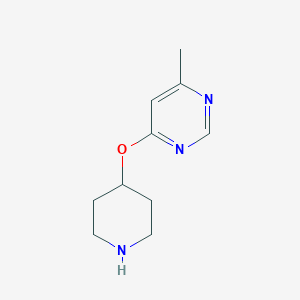
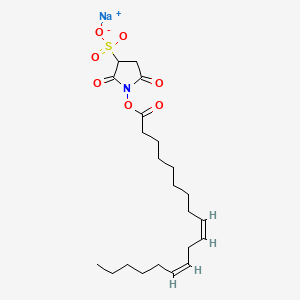

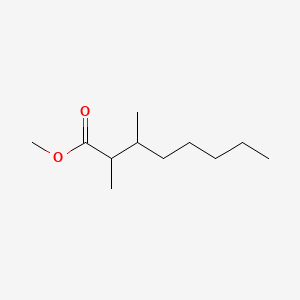
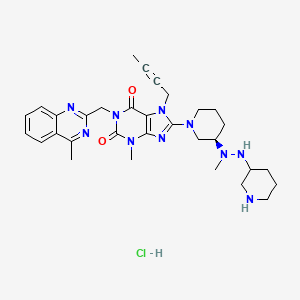
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
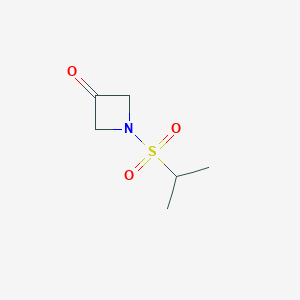
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
